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Compound of Interest

2-Amino-2-(3-
Compound Name:
bromophenyl)ethanol

Cat. No.: B1291641

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis mechanism for 2-Amino-2-(3-
bromophenyl)ethanol, a valuable intermediate in pharmaceutical research, particularly for
compounds targeting central nervous system disorders.[1] The synthesis is presented as a
multi-step process commencing from the readily available starting material, 3'-
bromoacetophenone. This guide provides detailed experimental protocols for each key

transformation, supported by quantitative data and spectroscopic analysis of the intermediates
and the final product.

Synthesis Pathway Overview

The primary synthetic route described herein involves a three-step sequence starting from 3'-
bromoacetophenone:

e o-Bromination: The synthesis initiates with the selective bromination of the methyl group of
3'-bromoacetophenone to yield 2-bromo-1-(3-bromophenyl)ethanone.

e Amination: The resulting a-bromoketone is then converted to the corresponding a-
aminoketone hydrochloride, 2-amino-1-(3-bromophenyl)ethanone hydrochloride, through a
Delépine reaction followed by acid hydrolysis.
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e Reduction: Finally, the carbonyl group of the a-aminoketone is selectively reduced using
sodium borohydride to afford the target molecule, 2-Amino-2-(3-bromophenyl)ethanol.

An alternative final step, the reduction of an azide precursor, is also presented.

Primary Synthesis Route
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Caption: Overall synthesis pathway for 2-Amino-2-(3-bromophenyl)ethanol.

Data Presentation

The following tables summarize the key quantitative and spectroscopic data for the starting

material, intermediates, and the final product.

Table 1: Physicochemical and Quantitative Data
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Molecular .
Molecular . Melting ]
Compound Weight ( Appearance . Yield (%)
Formula Point (°C)
g/mol )
3'-
Bromoacetop  CsHsBrO 199.05 - 7-8 -
henone
2-Bromo-1-
(3-
CsHeBr20 277.94 - 49-50 87-91
bromophenyl)
ethanone
2-Amino-1-(3-

bromophenyl)  CsHsBrCINO 250.52 - - -
ethanone HCI

2-Amino-2-(3-
bromophenyl)  CsHi0BrNO 216.08 Yellow oil - 85
ethanol

Table 2: Spectroscopic Data
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Compound 'H NMR (6 ppm, Solvent) 13C NMR (8 ppm, Solvent)

8.12 (t, J = 1.83 Hz, 1H), 7.92-
2-Bromo-1-(3- 7.89 (m, 1H), 7.75-7.72 (m,
bromophenyl)ethanone 1H), 7.38 (t, J = 7.9 Hz, 1H),
4.42 (s, 2H) (CDCIs)[2]

190.29, 132.52, 132.10,
130.31, 129.18, 30.40 (CDCIs)

[2]

(As Hydrochloride) 8.21 (s,
1H), 8.01 (d, J = 7.8 Hz, 1H),

2-Amino-1-(3-

7.82 (d, J=8.0 Hz, 1H), 7.49
bromophenyl)ethanone

(t, J=7.9 Hz, 1H), 4.65 (s, 2H)

(DMSO-d6)

7.55 (s, 1H), 7.41 (d, 1H),
2-Amino-2-(3- 7.31-7.20 (m, 2H), 4.62 (m,
bromophenyl)ethanol 1H), 3.02 (d, 1H), 2.79 (m, 1H)

(CDCI3)[3]

Note: Spectroscopic data for some intermediates may be for the free base or salt form, as
indicated. Data for 2-Amino-1-(3-bromophenyl)ethanone HCl is predicted based on similar
structures and may vary.

Experimental Protocols
Step 1: Synthesis of 2-Bromo-1-(3-
bromophenyl)ethanone

This procedure details the a-bromination of 3'-bromoacetophenone.
Method 1: Using Bromine

To a stirred solution of 1-(3-nitrophenyl)ethanone (1 g, 6.05 mmol) in chloroform (10 ml),
bromine (0.97 g, 6.05 mmol) is added at 0-5°C.[4] The reaction mixture is stirred at room
temperature for 2 hours, then poured into ice-cold water, and the layers are separated.[4] The
organic layer is washed with water, 10% aqueous sodium bicarbonate solution, and brine, then
dried over Na2S0O4 and concentrated under reduced pressure.[4] The crude product is purified
by column chromatography.[4]
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Method 2: Using Copper(ll) Bromide

Copper(ll) bromide (955 mg, 4.18 mmol) and ethyl acetate (10 mL) are added to a two-necked
round-bottomed flask under an inert atmosphere. The suspension is stirred for 20 minutes.
Subsequently, a solution of 4'-bromo-3'-chloroacetophenone (500 mg, 2.14 mmol) in ethyl
acetate (10 mL) is added, and the reaction is heated at 80°C for 1 hour. Additional copper(ll)
bromide (460 mg, 2.06 mmol) is added, and stirring is continued overnight at 80°C. Upon
completion, the suspension is cooled, filtered, and the filtrate is washed with saturated sodium
bicarbonate solution. The organic layer is dried and concentrated. Purification by silica gel
column chromatography yields the product.

Reaction Setup Reaction Work-up & Purification
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Caption: Experimental workflow for the a-bromination of 3'-bromoacetophenone.

Step 2: Synthesis of 2-Amino-1-(3-
bromophenyl)ethanone Hydrochloride (Delépine
Reaction)

This procedure utilizes a Delépine reaction for the amination of the a-bromoketone.

A solution of 2-bromo-1-(3-bromophenyl)ethanone (1.00 mole) in chloroform is heated to reflux,
and a solution of hexamethylenetetramine (1.10 moles) in chloroform is added dropwise over 1
hour.[5] The resulting precipitate, the hexaminium salt, is collected by filtration after cooling.[5]

The crude hexaminium salt (0.60 mole) is then dissolved in a warm solution of ethanol, water,
and concentrated hydrochloric acid.[5] After standing for 24 hours, the precipitated ammonium
chloride is removed by filtration. The filtrate is concentrated, and the residue is dissolved in
water, cooled, and made strongly alkaline with sodium hydroxide solution. The product is
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extracted with ether, and the combined organic extracts are dried and concentrated to give the
free amine, which can then be converted to the hydrochloride salt.[5]

Step 3: Synthesis of 2-Amino-2-(3-bromophenyl)ethanol

This final step involves the reduction of the a-aminoketone to the desired amino alcohol.

To a solution of 2-amino-1-(3-bromophenyl)ethanone hydrochloride in methanol, sodium
borohydride is added portion-wise at 0°C. The reaction mixture is stirred at room temperature
until the starting material is consumed (monitored by TLC). Water is then added to quench the
reaction, and the methanol is removed under reduced pressure. The aqueous residue is
extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over
anhydrous sodium sulfate, and concentrated to yield 2-Amino-2-(3-bromophenyl)ethanol.

2-Amino-2-(3-bromophenyethanol

Reaction Setup Reduct
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Caption: Experimental workflow for the reduction of 2-amino-1-(3-bromophenyl)ethanone.

Alternative Final Step: Reduction of 2-Azido-1-(3-
bromophenyl)ethanol

To a solution of 2-Azido-1-(3-bromo-phenyl)-ethanol (3.38g, 13.8mmol) in THF (40mL), water
(2.48ml, 138mmol) and triphenylphosphine (7.26g, 27.7mmol) are added.[3] The mixture is
stirred for 2 hours at 50°C.[3] After cooling to room temperature, the mixture is diluted with
water and extracted with ethyl acetate. The organic layer is washed with 1M HCI. The
combined aqueous washes are neutralized with 1N sodium hydroxide and extracted with ethyl
acetate. The final organic layer is washed with water and brine, dried over anhydrous sodium
sulfate, filtered, and concentrated to give the product as a yellow oil (2.53g, 85% yield).[3]

Stereoselective Synthesis Considerations
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For applications in drug development, the stereochemistry of 2-Amino-2-(3-
bromophenyl)ethanol is critical. The reduction of the prochiral ketone in 2-amino-1-(3-
bromophenyl)ethanone using sodium borohydride will result in a racemic mixture of the (R)-
and (S)-enantiomers. To obtain an enantiomerically pure product, several strategies can be
employed:

o Chiral Reducing Agents: The use of chiral reducing agents, such as those derived from
boranes (e.g., (-)-DIP-Chloride), can induce stereoselectivity in the ketone reduction.

e Enzymatic Reduction: Biocatalytic reduction using specific ketoreductase enzymes can
provide high enantioselectivity.

e Chiral Resolution: The racemic mixture can be resolved into its individual enantiomers
through classical resolution techniques, such as the formation of diastereomeric salts with a
chiral acid followed by fractional crystallization.

Further research and development would be required to optimize a stereoselective route for
this specific molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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